molecular formula C7H18ClN B8212186 (S)-4,4-Dimethylpentan-2-amine hydrochloride

(S)-4,4-Dimethylpentan-2-amine hydrochloride

Cat. No.: B8212186
M. Wt: 151.68 g/mol
InChI Key: LJTPCFLSHIIRAL-RGMNGODLSA-N
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Description

(S)-4,4-Dimethylpentan-2-amine hydrochloride is a chiral amine compound with a specific stereochemistry, making it an important molecule in various chemical and pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Dimethylpentan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4,4-dimethylpentan-2-one.

    Reductive Amination: The ketone is subjected to reductive amination using an amine source and a reducing agent. Common reagents include ammonia or primary amines and reducing agents like sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is then resolved using chiral resolution techniques to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: The free base of (S)-4,4-Dimethylpentan-2-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes followed by chiral resolution using chromatography or crystallization techniques. The hydrochloride salt is then prepared by reacting the free base with hydrochloric acid in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles under basic conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

(S)-4,4-Dimethylpentan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biological pathways and processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-4,4-Dimethylpentan-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    4,4-Dimethylpentan-2-amine: The free base form without the hydrochloride salt.

    4,4-Dimethylpentan-2-one: The ketone precursor used in the synthesis.

Uniqueness

(S)-4,4-Dimethylpentan-2-amine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other related compounds.

Properties

IUPAC Name

(2S)-4,4-dimethylpentan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTPCFLSHIIRAL-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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